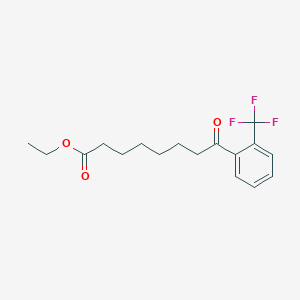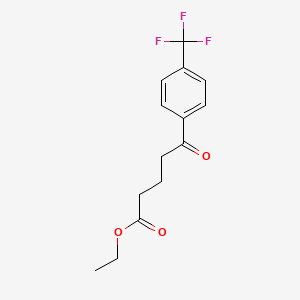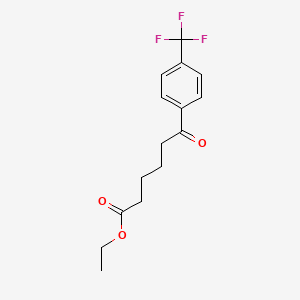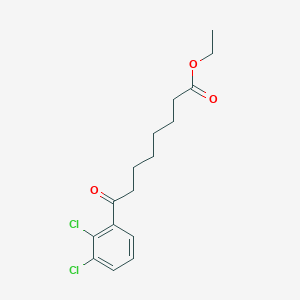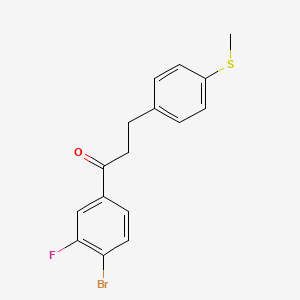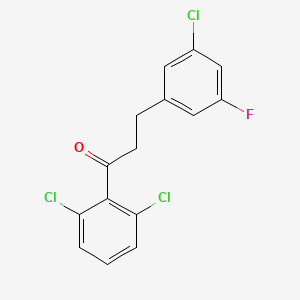
4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is a useful research compound. Its molecular formula is C16H12BrFO3 and its molecular weight is 351.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Organic Chemistry
4-Bromo-2-fluorobenzaldehyde, a compound related to 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone, has been used in the synthesis of various organic compounds. For instance, it has been treated with substituted hydroxy acetophenones to yield chalcones, which are then converted into other compounds like benzothiazepines and pyrazolines. These processes are crucial for the development of organic synthesis methodologies (Jagadhani, Kundlikar, & Karale, 2015).
Nanoparticle Production and Fluorescence Emission
Bromine and fluorine-containing compounds have been used in the development of bright, emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, exhibit high fluorescence emission. The involvement of compounds like this compound in such processes is significant for the advancement of nanotechnology and material science (Fischer, Baier, & Mecking, 2013).
Photodynamic Therapy for Cancer Treatment
Compounds structurally similar to this compound have been synthesized and characterized for potential use in photodynamic therapy. Their properties, such as high singlet oxygen quantum yield and good fluorescence, are crucial for their effectiveness as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Antibacterial Applications
Various bromophenol derivatives, which are closely related to the chemical structure of interest, have shown potent DPPH radical scavenging activity. This suggests their potential application as natural antioxidants in food and pharmaceutical industries. Similarly, compounds derived from bromination of related structures have exhibited significant in vitro antibacterial and antifungal activities (Li, Li, Ji, & Wang, 2008), (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).
Electroanalytical Studies
Aminohalogenbenzophenones, which include compounds like this compound, have been studied for their electroanalytical properties. These studies are significant for understanding the electrochemical behavior of such compounds, which can have implications in various scientific and industrial applications (Fernandez, Alonso, Jiménez, & Rodriguez, 1995).
Fluorophore Studies for Aluminium(III) Detection
Research involving fluorophores for selective Al3+ detection, which may utilize structures similar to this compound, is important for developing sensitive detection methods for specific metal ions. Such studies contribute to advancements in analytical chemistry and environmental monitoring (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).
Biodegradation Studies
Studies on the biodegradation of compounds related to this compound provide insights into the environmental fate and microbial breakdown of halogenated organic compounds. This research is essential for understanding the ecological impact and potential remediation strategies for such compounds (Schmidt, Wittich, Erdmann, Wilkes, Francke, & Fortnagel, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPOIVKXKZKOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645077 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-37-0 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
